molecular formula C20H13BrO B12932347 Benzofuran, 5-bromo-2,3-diphenyl- CAS No. 55082-66-1

Benzofuran, 5-bromo-2,3-diphenyl-

Cat. No.: B12932347
CAS No.: 55082-66-1
M. Wt: 349.2 g/mol
InChI Key: PZNHHDYCGUOEAA-UHFFFAOYSA-N
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Description

5-Bromo-2,3-diphenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and phenyl groups at the 2nd and 3rd positions of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of 5-Bromo-2,3-diphenylbenzofuran can be achieved through several methods:

    Bromination of 2,3-Diphenylbenzofuran: One common method involves the bromination of 2,3-diphenylbenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Condensation Reaction: Another method involves the condensation of benzoin and p-bromophenol in the presence of sulfuric acid.

Chemical Reactions Analysis

5-Bromo-2,3-diphenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-hydroxy-5-bromobenzophenone.

    Reduction: Reduction of the compound can yield 5-bromo-2,3-diphenylbenzofuranol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2,3-diphenylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-diphenylbenzofuran is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial research, benzofuran derivatives are thought to inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, these compounds may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

5-Bromo-2,3-diphenylbenzofuran can be compared with other benzofuran derivatives, such as:

Properties

CAS No.

55082-66-1

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

5-bromo-2,3-diphenyl-1-benzofuran

InChI

InChI=1S/C20H13BrO/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13H

InChI Key

PZNHHDYCGUOEAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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